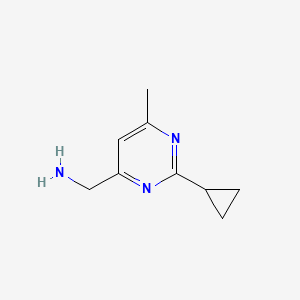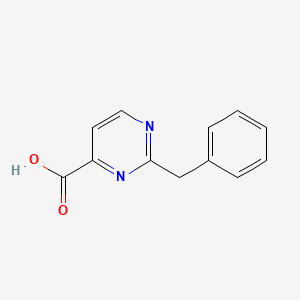![molecular formula C14H17N3O B1467987 [4-(Quinoxalin-2-yloxy)cyclohexyl]amine CAS No. 1990218-86-4](/img/structure/B1467987.png)
[4-(Quinoxalin-2-yloxy)cyclohexyl]amine
Overview
Description
“[4-(Quinoxalin-2-yloxy)cyclohexyl]amine” is a compound that contains a quinoxaline moiety . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The main route of synthesis involves the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . It is also prepared by alkylation of ammonia using cyclohexanol .Molecular Structure Analysis
Quinoxaline is a nitrogen-containing heterocyclic compound . It is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Chemical Reactions Analysis
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .Scientific Research Applications
Quinoxaline Derivatives in Drug Development
Quinoxaline and its derivatives are recognized for their diverse biological activities, serving as a foundation for developing novel therapeutic agents. The structural versatility of quinoxaline allows for the synthesis of compounds with antimicrobial, antiviral, antiproliferative, and antitumor activities. For instance, quinoxaline sulfonamide hybrids have been identified for their broad range of biomedical activities, including antibacterial, antifungal, anti-inflammatory, and anticancer actions. This suggests a potential avenue for “[4-(Quinoxalin-2-yloxy)cyclohexyl]amine” in drug discovery and development, focusing on designing compounds with optimized therapeutic profiles (Irfan et al., 2021).
Quinoxaline in Materials Science
Quinoxaline derivatives also play a significant role in materials science, particularly in corrosion inhibition and the development of electronic materials. The electron-rich nature of quinoxaline makes it an effective moiety in anticorrosive materials, forming stable chelating complexes with metallic surfaces. This property can be harnessed in designing new anticorrosive agents or coatings to protect metals from degradation (Verma et al., 2020). Additionally, hexaazatriphenylene derivatives, related to quinoxaline, are utilized in organic electronics for their excellent π–π stacking ability, highlighting another potential application area for “this compound” in electronic materials and devices (Segura et al., 2015).
Safety and Hazards
Future Directions
Quinoxaline and its derivatives have attracted great interest due to their wide applications in pharmaceutical and materials fields, especially in recyclable heterogeneous catalytic reactions for direct C–H functionalisation . Future development of heterogeneous catalytic reactions of quinoxalin-2(1H)-ones includes the construction of C-B/Si/P/R F /X/Se bonds by heterogeneous catalytic reactions, the enrichment of heterogeneous catalysts such as metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials, asymmetric synthesis, and other areas .
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to exhibit significant antibacterial activity against various microorganisms . Therefore, it can be inferred that [4-(Quinoxalin-2-yloxy)cyclohexyl]amine might interact with bacterial proteins or enzymes, disrupting their normal function.
Mode of Action
Quinoxaline derivatives are known to interact with their targets, leading to changes in the target’s function . This interaction could result in the inhibition of essential bacterial processes, leading to bacterial death.
Biochemical Pathways
Given the antibacterial activity of quinoxaline derivatives, it can be inferred that this compound might interfere with essential bacterial biochemical pathways, leading to bacterial death .
Result of Action
Given the antibacterial activity of quinoxaline derivatives, it can be inferred that this compound might lead to bacterial death .
Properties
IUPAC Name |
4-quinoxalin-2-yloxycyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-10-5-7-11(8-6-10)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-4,9-11H,5-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMQYJFRFKAUIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=NC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


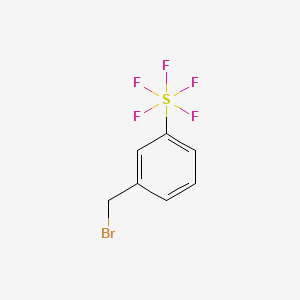

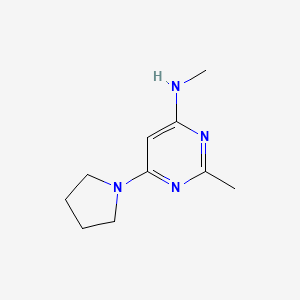
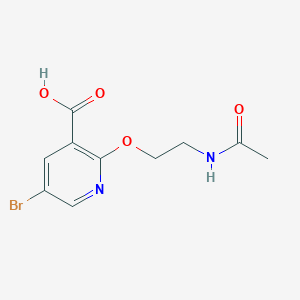
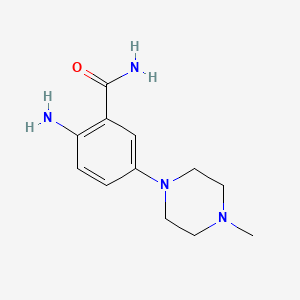
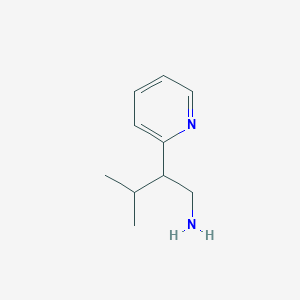
![2-[2-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-1-morpholin-4-yl-ethanone](/img/structure/B1467915.png)

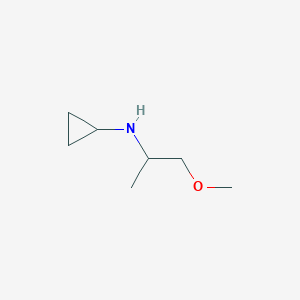
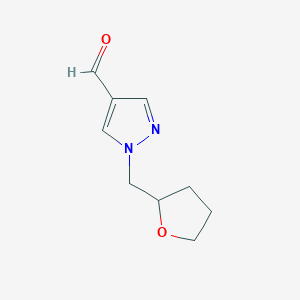
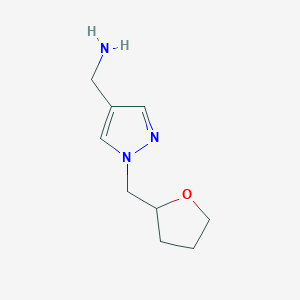
![2-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467922.png)
